4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate
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Overview
Description
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl methanesulfonate group
Mechanism of Action
Target of Action
A related compound, 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (tfmp), has been studied for its analgesic potential . It’s suggested that these compounds may act on peripheral and centrally mediated pain by opioid independent systems .
Mode of Action
The related compound tfmp and its derivatives have shown potent analgesic efficacy . They seem to interact with their targets to relieve pain, and their action is observable even in the presence of naloxone, an opioid antagonist .
Biochemical Pathways
The related compound tfmp and its derivatives appear to affect pain pathways, given their analgesic properties .
Result of Action
Related compounds have shown to have potent analgesic efficacy, suggesting that they may have significant effects on pain perception at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate typically involves multiple steps, starting with the preparation of the pyridine derivative. The final step involves the sulfonation of the phenyl group to form the methanesulfonate ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine derivative with an arylboronic acid .
Scientific Research Applications
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate is unique due to its combination of a trifluoromethyl group and a methanesulfonate ester. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-23(20,21)22-11-4-2-9(3-5-11)6-13-12(15)7-10(8-19-13)14(16,17)18/h2-5,7-8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEBUFYCPMVWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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